5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

説明

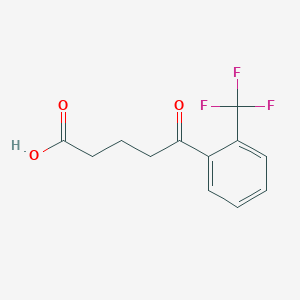

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid: is an organic compound with the molecular formula C12H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a valeric acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzaldehyde and valeric acid derivatives.

Condensation Reaction: The key step involves a condensation reaction between 2-trifluoromethylbenzaldehyde and a valeric acid derivative in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product yield.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 5-hydroxy-5-(2-trifluoromethylphenyl)valeric acid.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, palladium on carbon.

Major Products

Oxidation: Carboxylic acids.

Reduction: 5-Hydroxy-5-(2-trifluoromethylphenyl)valeric acid.

Substitution: Substituted derivatives with different functional groups.

科学的研究の応用

Drug Development

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid has been explored as a lead compound for developing new anti-inflammatory agents. Its ability to selectively inhibit cyclooxygenase-2 (COX-2) positions it as a candidate for therapeutic interventions in conditions characterized by chronic inflammation.

Analytical Chemistry

The compound serves as a reference standard in assays measuring COX activity. Its unique structure allows it to be utilized in various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry.

Biological Studies

Research indicates that this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It has also shown potential in modulating apoptotic pathways in cancer cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity and decreases cytokine production in various cell types.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Cytokine Production | Reduced IL-6 and TNF-alpha | |

| Analgesic Activity | Pain relief in animal models |

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study examining its effects on human cancer cell lines, this compound significantly inhibited cell proliferation at micromolar concentrations.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Significant growth inhibition |

| HeLa (Cervical) | 15.7 | Induction of apoptosis |

| A549 (Lung) | 10.5 | Cell cycle arrest |

作用機序

The mechanism of action of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

類似化合物との比較

Similar Compounds

- 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

- 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid

Uniqueness

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

生物活性

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- Appearance : White solid

The presence of the trifluoromethyl group significantly enhances the compound's chemical reactivity and biological properties, making it a valuable building block for various pharmaceuticals and specialty chemicals.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Molecular Targets : The compound may modulate the activity of enzymes involved in metabolic pathways, inflammation, and cell signaling. This modulation can influence various biochemical pathways crucial for cellular function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to inflammatory responses, although specific targets have yet to be conclusively identified.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

Case Studies

- Cell Viability Assays :

-

Inflammatory Pathways :

- The compound's interactions with inflammatory pathways are under investigation. Compounds with similar trifluoromethyl substitutions have been shown to affect inflammatory responses, indicating that this compound could also play a role in modulating these pathways.

Comparison with Similar Compounds

The unique position of the trifluoromethyl group on the phenyl ring distinguishes this compound from its isomers and similar compounds. This structural feature may enhance its lipophilicity and biological activity compared to other related compounds such as:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid | C₁₂H₁₁F₃O₃ | Different trifluoromethyl positioning |

| 3-(4-Chlorophenyl)-5-oxo-5-(4-trifluoromethyl)pentanoic acid | C₁₈H₁₄ClF₃O₃ | Incorporates chlorine, altering reactivity |

| 5-Oxo-5-(4-fluorophenyl)valeric acid | C₁₂H₁₁F₃O₃ | Lacks trifluoromethyl group |

Future Research Directions

Further studies are essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety.

- Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

特性

IUPAC Name |

5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-2-1-4-8(9)10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBUWWSMNRASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620427 | |

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-48-1 | |

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。